molecular formula C21H19N3O4 B2385779 4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 946219-17-6

4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Katalognummer: B2385779
CAS-Nummer: 946219-17-6
Molekulargewicht: 377.4
InChI-Schlüssel: FUUGHTCWGMGUHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine core substituted with a benzo[d][1,3]dioxol-5-yl (1,3-benzodioxole) group at position 4 and a phenethyl chain at position 5. This structural framework is associated with diverse biological activities, including anti-diabetic and enzyme inhibitory properties, as observed in structurally analogous compounds (e.g., ).

Eigenschaften

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(2-phenylethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20-18-15(11-24(20)9-8-13-4-2-1-3-5-13)22-21(26)23-19(18)14-6-7-16-17(10-14)28-12-27-16/h1-7,10,19H,8-9,11-12H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUGHTCWGMGUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N1CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 946219-17-6) is a pyrrolopyrimidine derivative with potential pharmacological applications. This article reviews its biological activity based on diverse scientific studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H19N3O4C_{21}H_{19}N_{3}O_{4} with a molecular weight of 377.4 g/mol . The structure features a pyrrolo[3,4-d]pyrimidine core substituted with a benzo[d][1,3]dioxole and phenethyl groups.

PropertyValue
Molecular FormulaC21H19N3O4
Molecular Weight377.4 g/mol
CAS Number946219-17-6

Antimicrobial Activity

Recent studies have demonstrated that the compound exhibits significant antimicrobial properties. For instance, in a screening against various bacterial strains, it showed notable inhibition against Mycobacterium tuberculosis with minimal inhibitory concentrations (MIC) ranging from 6.3 to 23 µM depending on the specific strain tested .

Anticonvulsant Properties

The compound has been evaluated for its anticonvulsant potential. In animal models of epilepsy, it demonstrated the ability to delay the onset of convulsions and reduce their frequency significantly. Compounds similar to this class have shown up to 80% protection at doses as low as 0.4 mg/kg , indicating promising therapeutic potential for seizure disorders .

Cytotoxicity and Safety Profile

In vitro cytotoxicity assessments revealed that the compound exhibits low toxicity towards eukaryotic cells, with IC50 values indicating a safe therapeutic window for further development. The safety profile was established through acute oral toxicity studies following OECD guidelines .

Case Studies

  • Antimicrobial Screening : A study conducted on various derivatives of pyrrolopyrimidines found that modifications in the substituent groups significantly affected their antimicrobial activity. The tested compound was among the top performers against M. tuberculosis, highlighting its potential as a lead compound for antitubercular drug development .
  • Anticonvulsant Efficacy : In a controlled study involving animal models, the compound was administered at varying doses to assess its anticonvulsant effects. Results indicated a dose-dependent response with significant protection observed at higher doses, suggesting its mechanism may involve modulation of neurotransmitter systems involved in seizure activity .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the pyrrolopyrimidine scaffold may interact with specific receptors or enzymes involved in neurotransmission and microbial metabolism.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares the target compound with five analogs from the evidence, focusing on substituents, synthetic yields, physical properties, and spectral data.

Compound Substituents Yield Melting Point (°C) Rf Key FTIR Peaks (cm⁻¹) Biological Activity Reference
Target Compound : 4-(Benzo[d][1,3]dioxol-5-yl)-6-phenethyl-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: Benzo[d][1,3]dioxol-5-yl; 6: Phenethyl N/A N/A N/A Inferred: ~1680 (C=O, amide), ~1500 (C=C, aromatic), ~1250 (C-O, dioxole) Hypothesized: Anti-diabetic potential
4j : 4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 2-Hydroxyphenyl; 6: 4-Methoxyphenyl 87% ~220 0.41 3640 (OH), 3455 (NH), 1680 (C=O), 1500 (C=C) Moderate α-glucosidase inhibition
4a : 6-Benzyl-4-(2-hydroxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 2-Hydroxyphenyl; 6: Benzyl 87% ~195 0.41 3595 (OH), 3350 (NH), 1695 (C=O), 1585 (C=C) Anti-diabetic (IC₅₀: 18.3 μM)
Compound C : 6-(4-Chlorobenzyl)-4-(4-hydroxyphenyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 4-Hydroxyphenyl; 6: 4-Chlorobenzyl N/A N/A N/A Inferred: ~1680 (C=O), ~1550 (C-Cl) Enhanced α-glucosidase inhibition
4-Chlorophenyl Derivative : 4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 4-Chlorophenyl; 6: 4-Methoxybenzyl N/A N/A N/A Hypothesized: ~1695 (C=O), ~1250 (C-O, methoxy), ~750 (C-Cl) Not reported
Compound B : 4-(4-Hydroxyphenyl)-6-octyl-pyrrolo[3,4-d]pyrimidine-2,5-dione 4: 4-Hydroxyphenyl; 6: Octyl N/A N/A N/A Inferred: ~3350 (NH), ~1680 (C=O), ~2850 (C-H, aliphatic) Reduced activity (long alkyl chain)

Key Findings from Comparative Analysis

Substituent Effects on Physicochemical Properties

  • Aromatic Substituents : Electron-donating groups (e.g., 4-methoxyphenyl in 4j) increase solubility but may reduce thermal stability (lower melting point vs. 4a) .
  • Alkyl Chains : Phenethyl (target compound) and octyl (Compound B) substituents enhance lipophilicity, but excessive bulk (e.g., octyl) may hinder target binding .

Spectral Signatures

  • FTIR : Amide C=O peaks (~1680–1695 cm⁻¹) and aromatic C=C (~1500–1585 cm⁻¹) are consistent across analogs. The target compound’s dioxole group may show unique C-O stretching (~1250 cm⁻¹) .

Research Implications

  • Synthetic Feasibility : High yields (87%) for 4j and 4a indicate robust Biginelli-like protocols applicable to the target .
  • Activity Optimization : Replacing benzyl with phenethyl (target) could balance lipophilicity and steric effects for improved bioavailability.

Vorbereitungsmethoden

Three-Component Reaction Protocol

A highly efficient method for synthesizing the target compound utilizes a one-pot, three-component reaction strategy similar to that reported for pyrrolo[2,3-d]pyrimidines. This approach can be adapted to our target pyrrolo[3,4-d]pyrimidine system.

Reagents Required:

  • Benzo[d]dioxol-5-ylglyoxal
  • 6-amino-1-phenethyl-uracil derivative
  • Barbituric acid derivative or similar

Procedure:

  • In a 100 mL round-bottomed flask, combine benzo[d]dioxol-5-ylglyoxal (1 equivalent), 6-amino-1-phenethyl-uracil (1 equivalent), and a suitable third component (1 equivalent) in ethanol (25 mL).
  • Add tetrabutylammonium bromide (TBAB) (5 mol%) as a catalyst.
  • Heat the reaction mixture to 50°C with continuous stirring for 60-80 minutes.
  • Monitor the reaction progress by thin layer chromatography (TLC).
  • Upon completion, cool the reaction mixture to room temperature.
  • Filter the precipitated solid and wash with cold ethanol.
  • Recrystallize from appropriate solvent to obtain the pure product.

This method has shown excellent yields (73-95%) for analogous structures and provides a facile route to the target compound.

Optimization of Reaction Parameters

The reaction parameters significantly influence the yield and purity of the final product. Table 1 presents the optimization studies for catalyst selection in the three-component reaction.

Table 1: Effect of catalyst on the yield of pyrrolo[3,4-d]pyrimidine derivative

Entry Catalyst Amount (mol%) Temperature (°C) Time (min) Yield (%)
1 None - 50 90 56
2 K₂CO₃ 5 50 85 59
3 DABCO 5 50 80 61
4 p-TSA 5 50 75 68
5 ZrOCl₂ 5 50 70 72
6 SDS 5 50 75 65
7 L-Proline 5 50 70 70
8 TBAB 5 50 65 90
9 TBAB 10 50 65 91

TBAB at 5 mol% provides optimal results with the highest yield (90%) and reasonable reaction time.

Stepwise Synthesis via Curtius Rearrangement

Synthesis via Pyrimidinyl Acetic Acid Derivatives

An alternative approach involves the stepwise synthesis of the target compound using 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid derivatives as key intermediates.

Reagents and Reagent Preparation:

  • 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid
  • Diphenylphosphoryl azide (DPPA)
  • Benzo[d]dioxol-5-yl halide or equivalent
  • Triethylamine
  • Anhydrous toluene

Procedure:

  • In a dry, nitrogen-flushed 250 mL three-necked flask, dissolve 2-(2-oxo-1-phenethyl-1,2,3,4-tetrahydropyrimidin-4-yl)acetic acid (1 equivalent) in anhydrous toluene (50 mL).
  • Add triethylamine (1.1 equivalents) and cool the mixture to 0-5°C.
  • Add DPPA (1.1 equivalents) dropwise while maintaining the temperature below 5°C.
  • Stir the mixture at 0-5°C for 1 hour, then gradually warm to room temperature.
  • Heat the reaction mixture to reflux for 2-3 hours to facilitate the Curtius rearrangement.
  • Add benzo[d]dioxol-5-yl reagent (1.2 equivalents) and continue refluxing for 12 hours.
  • Cool the reaction mixture and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

This method offers greater control over regioselectivity and typically provides high-purity products.

Synthesis via SNAr Substitution and Cross-Coupling Sequence

A robust solution-phase synthesis can be developed based on a sequence involving SNAr substitution and cross-coupling reactions, as demonstrated for similar pyrrolopyrimidine scaffolds.

Synthesis Route via Key Intermediates

Reagent Sequence:

  • 5-methoxypyridine-2,3-dicarboxylic acid (or equivalent starting material)
  • Benzo[d]dioxol-5-ylamine
  • Phenethylamine derivatives
  • Coupling reagents for amide formation

Synthetic Pathway:

  • Esterification of the carboxylic acid groups
  • Reduction of one ester function to create asymmetry
  • Introduction of leaving groups at strategic positions
  • Substitution with benzo[d]dioxol-5-ylamine
  • Cyclization to form the pyrrolo core
  • N-alkylation with phenethyl derivative
  • Final functional group adjustments

This route offers high yields (>55% for individual steps) and avoids column chromatography for most intermediates, making it amenable to scale-up.

Table 2: Stepwise yields for the solution-phase synthesis pathway

Step Transformation Conditions Yield (%)
1 Esterification EtOH, H₂SO₄, reflux, 12h 85-90
2 Reduction LiAlH₄, THF, 0°C to RT 75-80
3 Mesylation MsCl, Et₃N, DCM, 0°C 80-85
4 Amine substitution Benzo[d]dioxol-5-ylamine, THF, 60-70°C, 12h 55-61
5 Cyclization Et₃N, DCE, reflux 65-72
6 N-alkylation Phenethyl bromide, K₂CO₃, DMF, 60°C 70-75
7 Final product formation Appropriate conditions 60-65

The overall yield for this 7-step sequence ranges from 12-16%, which is reasonable for a complex heterocyclic target.

Microwave-Assisted Synthesis

Accelerated Synthesis Under Microwave Conditions

Microwave irradiation significantly enhances reaction rates and yields for the synthesis of similar pyrrolo[2,3-d]pyrimidine-2,4-diones and can be adapted for our target pyrrolo[3,4-d]pyrimidine system.

Procedure:

  • Place benzo[d]dioxol-5-ylglyoxal (1 equivalent), 6-amino-1-phenethyluracil (1 equivalent), and appropriate reagents in a microwave reaction vessel.
  • Add acetic acid (5 mL) as the reaction medium.
  • Seal the vessel and irradiate at 120-150°C (100-150 W) for 10-15 minutes.
  • Cool to room temperature, then add water (15 mL) to precipitate the product.
  • Filter, wash with water, and purify by recrystallization.

Microwave conditions reduce reaction time from hours to minutes while maintaining or improving yields compared to conventional heating methods.

Purification and Characterization

Purification Methods

The crude 4-(benzo[d]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can be purified using several techniques:

  • Recrystallization : From ethanol/water, acetone/petroleum ether, or ethyl acetate/cyclohexane mixtures.
  • Column Chromatography : Using silica gel with ethyl acetate/petroleum ether (1:5 to 1:1) gradient.
  • Precipitation : Through acid-base manipulations, particularly useful for compounds with acidic N-H groups.

Characterization Data

Expected characterization data for the target compound:

Physical properties:

  • Appearance: Crystalline solid
  • Melting point: Expected between 210-230°C
  • Solubility: Soluble in DMSO, DMF, hot alcohols; insoluble in water

Spectroscopic data:

  • IR: Expected absorptions for N-H stretching (3200-3300 cm⁻¹), C=O stretching (1670-1700 cm⁻¹), and C-O-C stretching (1240-1270 cm⁻¹)
  • ¹H NMR key signals would include methylenedioxy protons (5.9-6.1 ppm), aromatic protons (6.7-7.5 ppm), and characteristic NH signals

Comparative Analysis of Synthesis Methods

Each synthetic approach offers distinct advantages and limitations that should be considered based on specific laboratory requirements and scale.

Table 3: Comparative analysis of synthetic methodologies

Method Advantages Limitations Overall Efficiency Scale-up Potential
One-pot multicomponent Fewer steps, higher overall yield, time-efficient Less control over regioselectivity High Moderate
Stepwise via Curtius rearrangement High regioselectivity, purity Multiple steps, lower overall yield Moderate Good
SNAr and cross-coupling Versatile, modular approach Complex sequence, specialized reagents Moderate Excellent
Microwave-assisted Fastest reaction time, energy-efficient Specialized equipment required High Limited

Q & A

Q. What are the optimized synthetic routes for preparing 4-(benzo[d][1,3]dioxol-5-yl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?

A general method involves reacting thiobarbituric acid (2 mmol) with aryl glyoxalates (1 mmol) in methanol under excess ammonium acetate at room temperature for 20–30 minutes. The product is filtered, washed with water, and recrystallized from methanol, yielding 55–75% purity. Key parameters include stoichiometric ratios, solvent choice (methanol), and purification via recrystallization . For analogous pyrrolo-pyrimidine-diones, substituent effects (e.g., halogenated aryl groups) can influence reaction rates and yields, necessitating iterative adjustments to molar ratios and reaction times .

Q. Which analytical techniques are critical for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the pyrrolo-pyrimidine core and substituent positions. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and benzodioxole rings. Mass spectrometry (MS) validates molecular weight, while elemental analysis confirms stoichiometric ratios. Cross-referencing experimental data with computational predictions (e.g., DFT calculations) enhances structural accuracy .

Q. How can reaction conditions be optimized to improve yield and purity?

Key variables include:

  • Temperature : Room temperature minimizes side reactions in condensation steps .
  • Solvent polarity : Methanol balances solubility and reactivity for intermediates .
  • Purification : Recrystallization from methanol removes unreacted thiobarbituric acid .
  • Catalyst : Ammonium acetate acts as a Brønsted acid catalyst, accelerating cyclization .
    Systematic Design of Experiments (DoE) is recommended to quantify variable interactions .

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity during functionalization of the pyrrolo-pyrimidine core?

Regioselectivity in substitutions (e.g., halogenation, alkylation) is governed by:

  • Electron density : Electron-rich positions (e.g., N-atoms in the pyrimidine ring) favor electrophilic attacks.
  • Steric hindrance : Bulky substituents (e.g., phenethyl groups) direct reactions to less hindered sites .
    For example, fluorination at the benzo[d][1,3]dioxol-5-yl moiety requires careful control of Lewis acid catalysts to avoid over-halogenation .

Q. What computational strategies predict reactivity and optimize reaction pathways for derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and intermediates to identify energetically favorable pathways. The ICReDD framework integrates reaction path searches with machine learning to prioritize experimental conditions, reducing trial-and-error approaches. For instance, simulations of cyclization steps can predict solvent effects on activation barriers .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?

  • Cross-validation : Compare experimental NMR/IR data with multiple computational methods (e.g., DFT, molecular dynamics).
  • Isotopic labeling : Use ¹⁵N or ¹³C labeling to trace ambiguous signals in crowded spectra.
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural assignments when spectral data are inconclusive .

Methodological Guidelines

  • Data management : Use chemical software (e.g., Schrödinger, Gaussian) for secure storage, simulation, and analysis of spectral and reaction data .
  • Experimental replication : Document reaction parameters (e.g., humidity, stirring rate) to ensure reproducibility .
  • Contingency planning : Pre-test alternative reagents (e.g., LiAlH₄ vs. NaBH₄ for reductions) to mitigate unexpected side reactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.